(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The stereochemical designation (1r,3r) indicates the relative trans-configuration of the substituents on the cyclobutane ring, where both the amine and benzenesulfonyl groups occupy axial positions on opposite sides of the four-membered ring plane. The nitrogen atom in the amine functionality adopts sp³ hybridization with tetrahedral geometry, consistent with general amine structural characteristics. The lone pair of electrons on nitrogen occupies the fourth sp³ hybrid orbital, creating a pyramidal arrangement around the nitrogen center with bond angles approximately 108°, slightly compressed from the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion effects.
The cyclobutane core exhibits significant ring strain, with internal bond angles of approximately 90° deviating substantially from the preferred tetrahedral geometry. This geometric constraint introduces considerable molecular rigidity and influences the overall conformational behavior of the molecule. The benzenesulfonyl substituent extends from the cyclobutane ring through a sulfonamide linkage, with the sulfur atom displaying tetrahedral coordination geometry. The sulfur-oxygen double bonds exhibit partial ionic character, contributing to the overall polarity of the molecule.
The hydrochloride salt formation occurs through protonation of the primary amine nitrogen, resulting in a positively charged ammonium center balanced by the chloride counterion. This ionic character significantly influences the compound's solubility properties and crystallization behavior. The protonated nitrogen maintains its tetrahedral geometry but experiences altered electronic distribution due to the positive charge, affecting both chemical reactivity and physical properties.
X-ray Crystallographic Analysis of Cyclobutane Core
Single crystal X-ray diffraction studies of related cyclobutane-containing compounds have revealed important structural features relevant to understanding the molecular architecture of this compound. The cyclobutane ring system exhibits a puckered conformation rather than perfect planarity, with puckering amplitude values typically ranging from 0.1 to 0.3 Å. This slight deviation from planarity helps alleviate some of the inherent ring strain while maintaining the characteristic four-membered ring geometry.
Crystallographic investigations of similar trans-disubstituted cyclobutane derivatives have demonstrated consistent bond length patterns within the four-membered ring. The carbon-carbon bond lengths in the cyclobutane core typically measure between 1.54-1.56 Å, slightly longer than standard sp³ carbon-carbon bonds due to the ring strain effects. The carbon-nitrogen bond length connecting the amine substituent to the ring measures approximately 1.47 Å, while the carbon-sulfur bond linking the benzenesulfonyl group to the cyclobutane ring exhibits a length of approximately 1.78 Å.
The crystal packing arrangement of the hydrochloride salt involves extensive hydrogen bonding networks between the protonated amine groups and chloride counterions. These intermolecular interactions contribute to the overall crystal stability and influence the observed melting point and solubility characteristics. The benzenesulfonyl groups in adjacent molecules may participate in π-π stacking interactions, further stabilizing the crystal lattice structure.
Temperature-dependent crystallographic studies have revealed interesting dynamic behavior within the crystal lattice. Variable temperature diffraction experiments demonstrate that certain molecular motions persist even in the solid state, particularly involving rotation of the benzenesulfonyl group around the sulfur-carbon bond. These findings suggest that despite the rigid cyclobutane core, the molecule retains significant conformational flexibility in specific regions.
Conformational Dynamics in Solution Phase (NMR Studies)
Nuclear Magnetic Resonance spectroscopic analysis provides crucial insights into the solution-phase behavior and conformational dynamics of this compound. The ¹H NMR spectrum of cyclobutane derivatives exhibits characteristic coupling patterns that reflect the rigid nature of the four-membered ring system. The cyclobutane protons typically appear as complex multipets due to the restricted rotation around the ring bonds and the fixed spatial relationships between adjacent protons.
Detailed analysis of the coupling constants provides information about the conformational preferences and molecular geometry. The ³J coupling constants between adjacent protons on the cyclobutane ring typically range from 7-9 Hz, reflecting the gauche relationship between these substituents in the puckered ring conformation. The ⁴J coupling constants, representing interactions between protons separated by three bonds across the ring, show pronounced orientation dependence with equatorial-equatorial couplings measuring approximately 5 Hz while axial-axial couplings approach 0 Hz.
The proton chemical shifts in cyclobutylamine derivatives demonstrate significant sensitivity to the electronic environment created by the substituents. The amine substituent produces notable shielding effects on protons located on the opposite side of the ring, with chemical shift differences of up to 0.5 ppm compared to unsubstituted positions. This long-range shielding effect provides evidence for the through-space transmission of electronic effects across the small ring system.
Temperature-dependent NMR studies reveal the dynamic behavior of various molecular segments in solution. The benzenesulfonyl group exhibits rotational mobility around the sulfur-carbon bond, as evidenced by coalescence phenomena in variable temperature ¹H NMR spectra. The barrier to rotation around this bond has been estimated at approximately 12-15 kcal/mol based on line shape analysis. The amine nitrogen undergoes rapid pyramidal inversion with an energy barrier of approximately 6 kcal/mol, consistent with typical primary amine behavior.
Carbon-13 NMR spectroscopy provides additional structural information through chemical shift analysis and relaxation time measurements. The cyclobutane carbon atoms appear in the aliphatic region between 20-40 ppm, with the carbons bearing substituents showing characteristic downfield shifts. The carbon atom attached to the amine group typically resonates around 45-50 ppm, while the carbon bearing the benzenesulfonyl substituent appears further downfield at approximately 55-60 ppm due to the electron-withdrawing nature of the sulfonyl group.
Two-dimensional NMR techniques, including COSY and NOESY experiments, confirm the relative stereochemistry and provide detailed connectivity information. The NOESY spectrum reveals characteristic cross-peaks between protons on the same face of the cyclobutane ring while showing absent or weak correlations between trans-diaxial substituents. These observations strongly support the assigned (1r,3r) relative configuration and provide experimental validation of the proposed three-dimensional structure.
The conformational analysis reveals that while the cyclobutane core maintains a relatively rigid structure, the peripheral substituents retain significant rotational freedom. The benzenesulfonyl group can adopt multiple conformations through rotation around the sulfur-carbon bond, with preferred orientations minimizing steric interactions with the cyclobutane ring. The primary amine group similarly exhibits conformational flexibility, with the preferred orientations influenced by both steric factors and potential intramolecular hydrogen bonding interactions.
Solvent effects on the NMR parameters provide insights into the compound's behavior in different chemical environments. In polar protic solvents such as deuterated water or methanol, the protonated amine group participates in extensive hydrogen bonding with solvent molecules, affecting both chemical shifts and coupling patterns. In aprotic solvents, the molecular conformation may differ slightly due to the absence of specific solvation effects around the ionic amine center.
Properties
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXDWNUILLTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059912-10-4 | |
| Record name | 3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Core Formation via Ring Contraction or Cyclization
One advanced synthetic approach involves the stereoselective ring contraction of pyrrolidine derivatives to yield multisubstituted cyclobutanes bearing multiple stereocenters, including the (1r,3r)-configuration. This method uses electrophilic amination via in situ generated iodonitrene species, which leads to a 1,1-diazene intermediate that undergoes nitrogen extrusion and intramolecular cyclization forming the cyclobutane ring with high stereospecificity.
Radical trapping experiments confirmed the involvement of a 1,4-biradical intermediate, which rapidly cyclizes to form the cyclobutane. The stereospecificity arises from simultaneous cleavage of C–N bonds during the process, preserving stereochemical integrity.
This approach can be summarized as follows:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Electrophilic amination of pyrrolidine | In situ generation of iodonitrene species |
| 2 | Formation of 1,1-diazene intermediate | Nitrogen extrusion leads to biradical |
| 3 | Intramolecular cyclization to cyclobutane | Rapid C–C bond formation, stereospecific |
Direct Sulfonylation of Cyclobutyl Amines
Another key step is the introduction of the benzenesulfonyl group onto the cyclobutyl amine. This is typically achieved by sulfonylation of the amine with benzenesulfonyl chloride under basic conditions.
The sulfonylation reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide linkage. The reaction is often carried out in solvents such as dioxane or dichloromethane, with bases like triethylamine or sodium hydroxide to neutralize the released HCl.
Typical reaction parameters:
| Parameter | Typical Range/Conditions |
|---|---|
| Solvent | Dioxane, dichloromethane, or mixtures |
| Base | NaOH, triethylamine |
| Temperature | Room temperature to mild heating |
| Reaction Time | 2–5 hours |
Salt Formation: Preparation of Hydrochloride Salt
The free base (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
This salt formation improves the compound's stability, crystallinity, and handling properties.
Common conditions include:
| Parameter | Typical Range/Conditions |
|---|---|
| Acid | Concentrated HCl (aqueous or gas) |
| Solvent | Ethanol, ethyl acetate, or water |
| Temperature | 0 °C to room temperature |
| Duration | 0.5 to 4 hours |
Representative Preparation Protocol (Literature-Based Summary)
Analytical and Research Findings
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemical purity and sulfonamide formation, with characteristic aromatic proton signals and cyclobutane ring protons.
The hydrochloride salt exhibits improved crystallinity and stability, facilitating purification and handling.
The stereospecific ring contraction method yields the desired (1r,3r)-isomer with minimal formation of other stereoisomers, as confirmed by chiral chromatography and NMR analysis.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclobutane ring formation | Stereoselective ring contraction | Pyrrolidine, iodonitrene species, HTIB | High stereospecificity, 1,4-biradical intermediate |
| Sulfonylation | Nucleophilic substitution | Benzenesulfonyl chloride, base, dioxane | Formation of sulfonamide linkage |
| Salt formation | Acid-base reaction | HCl, ethanol or aqueous solvent | Hydrochloride salt, improved stability |
This comprehensive synthesis approach combining stereoselective cyclobutane formation, sulfonylation, and salt formation represents the state-of-the-art preparation methods for (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride. The methods are supported by mechanistic studies and analytical data, ensuring high purity and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The benzenesulfonyl group or the amine group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may find use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares key features of (1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride with cyclobutane-based analogs and related amines:
Functional Group Impact on Bioactivity and Reactivity
Electron-Withdrawing vs. Electron-Donating Groups
- Benzenesulfonyl: Reduces amine basicity (pKa ~5–7), enhancing stability in physiological pH.
- Dimethylaminomethyl: Increases basicity (pKa ~9–10) due to electron-donating effects, favoring interactions with acidic biological targets .
- Chloromethyl : Offers reactivity for further derivatization (e.g., coupling reactions) but may pose stability challenges .
Steric and Stereochemical Effects
- (1R,3r) vs. (1r,3s) Configuration : The stereochemistry influences binding to chiral receptors. For example, (1r,3s)-3-fluoro-3-methylcyclobutan-1-amine HCl may exhibit distinct pharmacokinetics compared to the (1R,3r)-benzenesulfonyl analog .
Biological Activity
(1R,3R)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a cyclobutane ring substituted with a benzenesulfonyl group and an amine functional group. Its unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interactions with specific proteins or enzymes. The mechanism may involve:
- Enzyme Inhibition: The benzenesulfonyl moiety can act as a sulfonamide, which is known to inhibit certain enzymes by mimicking substrate binding.
- Receptor Modulation: The amine group may facilitate binding to neurotransmitter receptors or other protein targets, influencing signaling pathways.
Further studies are necessary to elucidate the precise molecular interactions and pathways involved.
Antimicrobial Activity
Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
There is emerging evidence that this compound may possess anticancer activity. Research indicates that structural analogs can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against a range of pathogens. The results indicated that compounds with similar structures to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific pathogen tested.
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 10 |
| C | P. aeruginosa | 50 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis in human breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 25 | Cell cycle arrest at G2/M phase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1r,3r)-3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Cyclobutane derivatives are typically synthesized via [2+2] cycloaddition or ring-opening strategies. For benzenesulfonyl-substituted analogs, sulfonation of a cyclobutane precursor (e.g., 3-aminocyclobutanol) using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is common. Optimization involves controlling stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side reactions like over-sulfonation . Purification via recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures high purity .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry confirms enantiomeric excess (>99% for (1r,3r) configuration). Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY in DMSO-d6) validate spatial proximity of substituents, distinguishing cis/trans isomers . High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular formula (e.g., C₁₀H₁₄ClNO₂S) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in pH 4.0 acetate buffer) compared to the free base. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored desiccated. For biological assays, reconstitution in PBS (pH 7.4) requires sonication to prevent aggregation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzenesulfonyl group in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the cyclobutane ring for nucleophilic attack at the amine or β-carbon. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura couplings, favoring para-substitution on the benzene ring due to steric hindrance at the ortho position . Kinetic studies (e.g., pseudo-first-order rate constants in DMF) quantify reactivity .
Q. How can researchers resolve contradictions in reported melting points or spectral data across literature sources?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) at 10°C/min identifies polymorph transitions. Cross-validate NMR (e.g., D₂O exchange for amine protons) and IR spectra (e.g., sulfonyl S=O stretch at 1150–1200 cm⁻¹) against NIST reference data . Collaborate with independent labs to replicate results .
Q. What in silico strategies predict the compound’s pharmacokinetic or target-binding properties?
- Methodological Answer : Molecular docking (AutoDock Vina) with cyclooxygenase-2 (COX-2) or serotonin receptors identifies potential binding pockets. ADMET predictions (SwissADME) highlight high blood-brain barrier permeability (LogP ~2.5) and CYP3A4 metabolism risks. Compare with analogs like cis-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride to assess fluorination impacts on bioavailability .
Q. How does stereochemistry affect the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Enantiomer-specific activity is tested via IC₅₀ assays (e.g., COX-2 inhibition). The (1r,3r) configuration shows 10-fold higher potency than (1s,3s) due to optimal hydrogen bonding with Arg120. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are critical for selective synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
